Product packaging for 5'-O-Benzoyl-2'-deoxy-5-iodouridine(Cat. No.:CAS No. 84043-31-2)

5'-O-Benzoyl-2'-deoxy-5-iodouridine

Cat. No.: B14424785
CAS No.: 84043-31-2
M. Wt: 458.20 g/mol
InChI Key: WRNHWZMNGHEQNG-YNEHKIRRSA-N
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Description

Historical Context of Halogenated Pyrimidine (B1678525) Nucleosides in Chemical Biology

The journey into the world of modified nucleosides began with the recognition that subtle chemical changes to the natural bases—adenine (B156593), guanine, cytosine, thymine (B56734), and uracil (B121893)—could have profound biological effects. mhmedical.comumich.edu Pyrimidines, a class of nitrogen-containing heterocyclic compounds, were a natural focus for such modifications due to their role in the nucleic acids DNA and RNA. umich.edunih.gov The introduction of halogen atoms, such as iodine, bromine, and fluorine, to the pyrimidine ring marked a significant milestone in chemical biology. genelink.comnih.govresearchgate.net

Initially, much of the interest in halogenated pyrimidines was driven by their potential as therapeutic agents. For instance, 5-Iodo-2'-deoxyuridine (IdUrd) was investigated for its antiviral properties. sigmaaldrich.comdntb.gov.uasigmaaldrich.com Researchers discovered that these analogs could be incorporated into the DNA of viruses and cells, a property that opened up new avenues for research and clinical applications. nih.govnih.gov This incorporation is a key feature, as it allows for the introduction of a "heavy" atom into the nucleic acid structure, a characteristic that would prove invaluable for structural studies. genelink.comnih.gov

The ability of halogenated nucleosides to be incorporated into DNA also led to their use as radiosensitizers in cancer therapy. The presence of the halogen atom makes the DNA more susceptible to damage from radiation, potentially enhancing the effectiveness of radiation treatment. nih.gov

Overview of 5'-O-Benzoyl-2'-deoxy-5-iodouridine as a Modified Nucleoside Analog

This compound is a chemically modified version of the naturally occurring nucleoside, 2'-deoxyuridine (B118206). A nucleoside consists of a nitrogenous base linked to a five-carbon sugar. mhmedical.com In this specific analog, two key modifications have been made:

Iodination at the 5-position: An iodine atom is attached to the fifth carbon of the uracil base. This halogenation is a critical feature, as it imparts unique chemical and physical properties to the nucleoside. genelink.comnih.gov

Benzoylation at the 5'-O-position: A benzoyl group is attached to the 5'-hydroxyl group of the deoxyribose sugar. This modification is often employed in the chemical synthesis of oligonucleotides (short chains of nucleic acids) to protect this reactive group during the assembly process. nih.govnih.govwikipedia.org

The combination of these modifications makes this compound a valuable building block in the laboratory. It is a precursor that can be incorporated into a growing DNA chain during solid-phase synthesis, a technique that has been automated since the late 1970s. wikipedia.org Once the synthesis is complete, the benzoyl protecting group can be removed to yield the final, modified oligonucleotide.

Table 1: Key Structural Modifications of this compound

ModificationLocationPurpose in Research
5-IodoUracil BaseIntroduces a heavy atom for structural analysis, alters base pairing properties. genelink.comnih.gov
5'-O-BenzoylDeoxyribose SugarProtects the 5'-hydroxyl group during oligonucleotide synthesis. nih.govwikipedia.org
2'-DeoxyDeoxyribose SugarDefines the nucleoside as a DNA building block. mhmedical.com

Research Significance within Nucleic Acid Chemistry and Molecular Biology

The unique characteristics of this compound and the resulting iodinated oligonucleotides have made them indispensable tools in several areas of research:

Structural Biology: The primary significance of incorporating iodine into DNA lies in its utility for X-ray crystallography. The heavy iodine atom scatters X-rays more strongly than the lighter atoms typically found in DNA. This property is exploited in techniques like Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD) to solve the phase problem in crystallography, thereby facilitating the determination of the three-dimensional structure of DNA and DNA-protein complexes. genelink.comnih.gov

Probing DNA-Protein Interactions: Halogenated nucleosides, including the iodinated versions, are photolabile. genelink.com This means that upon exposure to UV light, they can form covalent cross-links with nearby molecules, such as proteins that bind to the DNA. This technique allows researchers to identify the specific sites of interaction between DNA and proteins, providing crucial insights into gene regulation and other fundamental biological processes. genelink.com

Studying DNA Replication and Repair: The incorporation of modified nucleosides can be used to study the processes of DNA replication and repair. For example, analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are widely used to label newly synthesized DNA. mdpi.comjenabioscience.com While not the primary use of this compound, the principles are similar, and the presence of the iodine modification can be used to investigate how DNA polymerases and repair enzymes handle altered substrates.

Development of Nucleic Acid-Based Technologies: The ability to chemically synthesize oligonucleotides with specific modifications is central to the development of various nucleic acid-based technologies. nih.govnih.govbiosyn.com These include antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing, as well as aptamers, which are short DNA or RNA molecules that can bind to specific target molecules. The synthesis of these molecules often relies on protected building blocks like this compound.

Table 2: Research Applications of this compound

Application AreaSpecific UseKey Benefit of Iodination
X-ray CrystallographyPhasing of diffraction dataHeavy atom scattering simplifies structure determination. nih.gov
DNA-Protein Interaction StudiesUV cross-linkingIdentifies binding sites by forming covalent bonds. genelink.com
Oligonucleotide SynthesisBuilding block for custom DNAEnables the creation of specifically modified DNA strands for various research purposes. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15IN2O6 B14424785 5'-O-Benzoyl-2'-deoxy-5-iodouridine CAS No. 84043-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84043-31-2

Molecular Formula

C16H15IN2O6

Molecular Weight

458.20 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C16H15IN2O6/c17-10-7-19(16(23)18-14(10)21)13-6-11(20)12(25-13)8-24-15(22)9-4-2-1-3-5-9/h1-5,7,11-13,20H,6,8H2,(H,18,21,23)/t11-,12+,13+/m0/s1

InChI Key

WRNHWZMNGHEQNG-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=CC=C3)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=CC=C3)O

Origin of Product

United States

Advanced Derivatization and Chemical Modification Studies of 5 O Benzoyl 2 Deoxy 5 Iodouridine and Its Core Structure

C-5 Position Derivatizations for Structure-Activity Relationship Investigations

The C-5 position of the uracil (B121893) base is a prime target for derivatization due to its accessibility and the significant impact of substituents at this position on the biological activity of the nucleoside analog. The introduction of various functional groups allows for a systematic exploration of how size, electronics, and hydrophobicity at this site influence interactions with target enzymes.

Introduction of Alkenyl and Alkynyl Moieties via Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are powerful tools for creating carbon-carbon bonds at the C-5 position of 5-iodo-2'-deoxyuridine derivatives. These reactions facilitate the introduction of a wide array of alkenyl and alkynyl groups, which can probe the steric and electronic requirements of enzyme active sites.

The Sonogashira reaction , which couples a terminal alkyne with an aryl or vinyl halide, has been extensively used to synthesize 5-alkynyl-substituted 2'-deoxyuridines. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The mild reaction conditions allow for its application in the synthesis of complex molecules. wikipedia.org For instance, the coupling of terminal alkynes with 5-iodo-2'-deoxyuridine derivatives has been a key step in the synthesis of the carbocyclic analogue of 5-ethynyl-2'-deoxyuridine (B1671113). nih.gov Research has also explored sequential Sonogashira-Sonogashira or Sonogashira-Suzuki couplings to create diverse functionalized indoles and indazoles from 5-bromo-3-iodoindoles, demonstrating the versatility of this reaction. thieme-connect.deresearchgate.net

The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide. This reaction has been employed to install aryl groups at the C-5 position. A multi-step synthesis of 5-phenyl-2'-deoxycytidine analogues begins with the silyl (B83357) protection of the hydroxyl groups of 5-iodo-2'-deoxyuridine, followed by a Suzuki-Miyaura cross-coupling reaction to introduce a phenyl ring at the C-5 position. cuny.edu The selectivity of these reactions is crucial, as demonstrated in studies on bis(triflates) of 2,4'-bis(hydroxy)diphenyl sulfone, where Suzuki-Miyaura and Sonogashira reactions showed excellent site-selectivity. nih.gov

Table 1: Examples of Cross-Coupling Reactions on 5-Iodo-2'-deoxyuridine Derivatives
Reaction TypeStarting MaterialReagents and ConditionsProductReference
Sonogashira Coupling5-Iodo-2'-deoxyuridine derivativeTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base5-Alkynyl-2'-deoxyuridine derivative wikipedia.orgnih.gov
Suzuki-Miyaura Coupling5-Iodo-2'-deoxyuridine derivativeArylboronic acid, Pd(PPh3)4, Na2CO3, DME–H2O5-Aryl-2'-deoxyuridine derivative thieme-connect.decuny.edu

Synthesis of 5-Heteroaromatic-substituted 2'-Deoxyuridines

The introduction of heteroaromatic rings at the C-5 position of 2'-deoxyuridine (B118206) has been a fruitful strategy in the quest for new antiviral agents. acs.org These modifications can enhance binding affinity to target enzymes and alter the pharmacokinetic properties of the parent nucleoside. The synthesis of these derivatives often involves palladium-catalyzed cross-coupling reactions, similar to those described for alkenyl and alkynyl moieties. For example, the Suzuki cross-coupling of N-Boc-2-pyrrole and 2-thiopheneboronic acids with 5-bromoindazoles has been successfully demonstrated. researchgate.net

Incorporation of Selenium and Tellurium at the C-5 Position

The replacement of the C-5 iodine with heavier chalcogens like selenium and tellurium introduces unique chemical properties to the nucleoside scaffold. mdpi.com These elements can participate in different biological interactions compared to their lighter counterparts. The synthesis of 5-selenium-substituted derivatives of 2'-deoxyuridine has been achieved through the addition of methyl hypobromite (B1234621) to the 5,6 double bond, followed by reaction with sodium diselenide. nih.gov The resulting 5-hydroseleno-2'-deoxyuridylic acid has shown potent inhibition of thymidylate synthetase. nih.gov Tellurium-containing compounds have also been explored, often in the context of creating glutathione (B108866) peroxidase (GPx) mimics. mdpi.com

Synthesis of 5-Trifluoromethylated 2'-Deoxyuridine Derivatives

The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature and its ability to mimic a methyl group sterically. The synthesis of 5-trifluoromethyl-2'-deoxyuridine often starts from 5-trifluoromethyluracil or involves the trifluoromethylation of a uridine (B1682114) derivative. One synthetic route to 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine begins with the tosylation of 5-trifluoromethyl-2'-deoxyuridine, followed by reaction with lithium azide (B81097) and subsequent hydrogenation. nih.gov Another approach for producing 2'-deoxy-5-trifluoromethyl-uridine has also been patented. google.com

Sugar Moiety Modifications in Nucleoside Analogs

Modifications to the sugar portion of nucleoside analogs are critical for improving their metabolic stability, particularly their resistance to nuclease degradation, and for fine-tuning their binding affinity to target RNA or DNA.

2'-O-Methyl and 2'-O-Methoxyethyl Modifications

The introduction of small alkyl or alkoxyethyl groups at the 2'-position of the ribose sugar is a well-established strategy to enhance the properties of therapeutic oligonucleotides. oup.com

2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose. This modification is known to increase nuclease resistance. acs.orgidtdna.com

2'-O-Methoxyethyl (2'-MOE) is another second-generation modification that confers enhanced nuclease resistance and increased binding affinity to target RNA. idtdna.com ASOs containing 2'-MOE modifications have shown lower cellular toxicity compared to earlier generations. idtdna.com The synthesis of 2'-O-methyl and 2'-O-methoxyethyl l-nucleoside derivatives has been developed to expand the range of available chemical modifications for therapeutic oligonucleotides. acs.orgnih.gov Studies have shown that while nucleoside analogs with these modifications are not readily phosphorylated and incorporated into the cellular genome, they significantly improve the properties of antisense oligonucleotides. oup.com

Table 2: Sugar Moiety Modifications and Their Effects
ModificationKey FeaturesSynthetic ApproachPrimary BenefitReference
2'-O-Methyl (2'-OMe)Addition of a methyl group at the 2'-hydroxyl position.Alkylation of the 2'-hydroxyl group.Increased nuclease resistance. acs.orgidtdna.com
2'-O-Methoxyethyl (2'-MOE)Addition of a methoxyethyl group at the 2'-hydroxyl position.Alkylation of the 2'-hydroxyl group with a methoxyethyl donor.Enhanced nuclease resistance and increased target binding affinity. oup.comidtdna.com

2'-Fluoro Modifications and their Stereochemical Control

The synthesis of 2'-fluoro-2'-deoxyuridine derivatives often involves the use of fluorinating agents on a precursor with a suitable leaving group at the 2'-position. While direct fluorination of 5'-O-Benzoyl-2'-deoxy-5-iodouridine is not the typical route due to the absence of a 2'-hydroxyl group, the core structure of 2'-deoxyuridine can be modified. A common strategy involves the synthesis from a more accessible starting material like uridine, which possesses a 2'-hydroxyl group. This can be converted to a reactive intermediate, which is then displaced by a fluoride (B91410) ion.

A chemo-enzymatic method provides a pathway to stereoselectively synthesize 2'-deoxy-2'-fluoroarabinofuranosyl purine (B94841) nucleosides, a methodology that can be adapted for pyrimidines. nih.gov This process involves the stereoselective introduction of a phosphate (B84403) at the anomeric position of a 2-deoxy-2-fluoroarabinofuranose derivative, followed by enzymatic glycosylation to attach the nucleobase. nih.gov

The replacement of the 2'-hydroxyl group with fluorine has been shown to enhance the stability of RNA duplexes. biosyn.com Specifically, 2'-fluoro modifications can increase the melting temperature (Tm) of duplexes with RNA targets by approximately 1-2°C for each substitution. biosyn.com This increased stability is attributed to the fluorine atom favoring a C3'-endo sugar pucker, which is characteristic of A-form helices found in RNA.

Modification Key Features Synthetic Approach Impact on Properties
2'-Fluoro (arabino)Fluorine atom is trans to the nucleobaseStereoselective fluorination of a 2'-epoxide or displacement of a 2'-triflateAlters sugar pucker to C2'-endo, influencing DNA polymerase recognition
2'-Fluoro (ribo)Fluorine atom is cis to the nucleobaseDirect fluorination of a 2'-hydroxyl group with reagents like DASTFavors a C3'-endo sugar pucker, enhancing RNA duplex stability biosyn.com

Synthesis of 2'-Azido and 2'-Amino Derivatives

The introduction of azido (B1232118) (N₃) and amino (NH₂) groups at the 2'-position of nucleosides opens avenues for further functionalization and the development of modified oligonucleotides. The 2'-azido group serves as a versatile precursor for the synthesis of 2'-amino nucleosides through reduction. Furthermore, the azide moiety can participate in bioorthogonal "click" chemistry reactions. biosynth.com

The synthesis of 2'-azido-2'-deoxyuridine (B559683) typically starts from uridine, where the 2'-hydroxyl group is first converted into a good leaving group, often through a triflate intermediate. Subsequent nucleophilic substitution with an azide source, such as sodium azide, yields the 2'-azido derivative. The stereochemistry of this reaction is generally controlled by an SN2 mechanism, leading to an inversion of configuration at the 2'-carbon.

Reduction of the 2'-azido group to a 2'-amino group can be achieved using various methods, including catalytic hydrogenation or treatment with triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). nih.gov These 2'-amino nucleosides are valuable building blocks for the synthesis of modified oligonucleotides with altered hybridization properties and nuclease resistance.

A general method for the synthesis of 2'-azido-2'-deoxy- and 2'-amino-2'-deoxyribofuranosyl purines has been described, and the principles can be applied to pyrimidine (B1678525) nucleosides. nih.gov

Derivative Key Reagents/Intermediates Synthetic Transformation Significance of Functional Group
2'-Azido-2'-deoxyuridineUridine, Triflic anhydride (B1165640), Sodium azideConversion of 2'-OH to OTf, followed by SN2 displacement with N₃⁻Precursor for 2'-amino derivatives; "Click" chemistry handle biosynth.com
2'-Amino-2'-deoxyuridine2'-Azido-2'-deoxyuridine, H₂/Pd-C or PPh₃/H₂OReduction of the azido groupIntroduces a basic, nucleophilic site for further modifications

Introduction of Thio Analogues (e.g., 4-Thio-, 2'-Thio-, 4'-Thio-deoxyuridines)

The replacement of an oxygen atom with sulfur in the nucleoside structure, creating a thio-analogue, can lead to significant changes in biological activity and photochemical properties. Thionucleosides are valuable tools for studying nucleic acid structure and function and have shown potential as therapeutic agents. nih.govrsc.org

4-Thio-2'-deoxyuridine (B1622106): The synthesis of 4-thio-2'-deoxyuridine involves the thionation of the C4-carbonyl group of the uracil ring. A common method utilizes Lawesson's reagent to convert the carbonyl to a thiocarbonyl. These 4-thiouracil (B160184) derivatives can be incorporated into oligonucleotides and have been used as photo-crosslinking agents. nih.govopen.ac.uk

2'-Thio-2'-deoxyuridine: The introduction of a sulfur atom at the 2'-position can be achieved by nucleophilic displacement of a suitable leaving group on the sugar ring with a sulfur nucleophile. For instance, a 2'-triflate can be displaced by a thioacetate, followed by deacetylation to yield the 2'-thiol.

Thio Analogue Position of Sulfur Synthetic Strategy Notable Properties/Applications
4-Thio-2'-deoxyuridineC4 of UracilThionation of the C4-carbonyl using Lawesson's reagentPhoto-crosslinking agent nih.gov
2'-Thio-2'-deoxyuridineC2' of SugarNucleophilic displacement of a 2'-leaving group with a sulfur nucleophileModified hybridization and nuclease resistance
4'-Thio-2'-deoxyuridineC4' of Sugar (ring)Synthesis of a 4-thiosugar intermediate followed by glycosylation nih.govchemrxiv.orgAltered sugar pucker and conformation rsc.org

Nucleobase and Sugar Modifications to Yield Double-Headed Nucleosides

Double-headed nucleosides are fascinating molecules that contain two nucleobases attached to a single sugar moiety. nih.govresearchgate.net These complex structures can interact with nucleic acids in unique ways, potentially forming alternative helical structures or acting as probes for DNA and RNA recognition. The 5-iodo substituent of this compound is a key functional group for the synthesis of certain types of double-headed nucleosides.

In base-to-base double-headed nucleosides, a second nucleobase is attached to the primary nucleobase of the nucleoside. nih.gov The 5-iodo group of 5-iodouridine (B31010) derivatives is particularly useful for this purpose, as it can be subjected to palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, to introduce a linker for the attachment of the second nucleobase.

For example, a Sonogashira coupling can be used to attach a propargyl group at the 5-position of the uracil ring. The terminal alkyne of the propargyl linker can then be used in a subsequent "click" reaction with an azido-functionalized nucleobase to form a triazole-linked double-headed nucleoside.

The nature of the linker connecting the two nucleobases in a double-headed nucleoside is crucial for determining the flexibility and orientation of the two bases relative to each other. nih.govresearchgate.net A variety of linkers have been employed, ranging from simple alkyl chains to more rigid aromatic or acetylenic units.

The choice of linker chemistry depends on the desired properties of the final molecule. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, allow the two nucleobases to adopt a wide range of conformations. In contrast, rigid linkers, such as those based on phenyl or biphenyl (B1667301) groups, restrict the conformational freedom and can pre-organize the two bases for specific binding interactions. The synthesis of these linkers often involves multi-step procedures and their attachment to the nucleoside requires careful selection of coupling chemistry that is compatible with the other functional groups present in the molecule. biosyn.com

Type of Double-Headed Nucleoside Linker Type Key Coupling Reaction Structural Feature
Base-to-BaseAlkyl, Aryl, AcetylenicSonogashira, Suzuki, "Click" ChemistrySecond nucleobase attached at C5 of uracil
Sugar-to-BaseMethylene (B1212753), EthyleneMitsunobu, Nucleophilic substitutionSecond nucleobase attached to the sugar moiety researchgate.net

Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation

The incorporation of modified nucleosides, such as those derived from this compound, into oligonucleotides is most commonly achieved using phosphoramidite chemistry. wikipedia.orgatdbio.comsigmaaldrich.com This solid-phase synthesis method allows for the sequential addition of nucleotide units to a growing chain, enabling the precise synthesis of custom DNA and RNA sequences.

To be used in an automated DNA synthesizer, the modified nucleoside must first be converted into a phosphoramidite derivative. biolytic.comyoutube.com This involves the protection of any reactive functional groups on the nucleobase and the 5'-hydroxyl group. For this compound, the 5'-benzoyl group would typically be removed and replaced with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of the coupling efficiency. The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer.

The resulting 5-iodo-2'-deoxyuridine phosphoramidite can then be used in a standard oligonucleotide synthesis cycle, which involves four main steps: deblocking (detritylation), coupling, capping, and oxidation. sigmaaldrich.com The presence of the 5-iodo substituent is generally compatible with these conditions, allowing for the site-specific incorporation of this modified base into synthetic oligonucleotides. nih.gov These 5-iodo-oligonucleotides can serve as precursors for post-synthetic modifications, where the iodine atom is displaced by other functional groups.

Step in Phosphoramidite Synthesis Purpose Key Reagents
Deblocking (Detritylation)Removal of the 5'-DMT group to expose the 5'-hydroxyl for the next coupling reaction.Trichloroacetic acid (TCA) in dichloromethane. nih.gov
CouplingFormation of the phosphite (B83602) triester linkage between the 5'-hydroxyl of the growing chain and the 3'-phosphoramidite of the incoming nucleotide.The phosphoramidite monomer and an activator, such as tetrazole.
CappingAcetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.Acetic anhydride and 1-methylimidazole.
OxidationConversion of the unstable phosphite triester linkage to a stable phosphate triester linkage.Iodine in the presence of water and a weak base.

Synthesis of 5'-Methylene Phosphonate (B1237965) Nucleosides

A significant area of nucleoside modification involves the replacement of the 5'-oxygen atom with a methylene group, leading to the formation of 5'-methylene phosphonate nucleosides. These analogs are of considerable interest as they are isosteric and isoelectronic mimics of natural 5'-monophosphate nucleotides but possess a metabolically stable carbon-phosphorus bond instead of a labile phosphoester linkage.

A primary route to these compounds involves the preparation of a 5'-aldehydic nucleoside intermediate. Starting from a protected nucleoside like this compound, the 5'-benzoyl group would first be deprotected to yield the free 5'-hydroxyl group. Subsequent oxidation of this primary alcohol furnishes the key 5'-aldehyde.

An alternative strategy is the Arbuzov reaction . This method involves the reaction of a nucleoside bearing a leaving group at the 5'-position, such as a halide, with a trialkyl phosphite. The initial 5'-O-benzoyl group of the starting compound can be leveraged to introduce such a leaving group.

The general synthetic sequence can be summarized as follows:

Deprotection of the 5'-O-benzoyl group to afford the 5'-hydroxyl nucleoside.

Oxidation of the 5'-hydroxyl group to the corresponding 5'-aldehyde.

Reaction of the 5'-aldehyde with a phosphonate reagent via a Horner-Wadsworth-Emmons olefination to yield the target 5'-methylene phosphonate nucleoside.

Reaction Step Key Reagents and Conditions Intermediate/Product Relevant Findings
DeprotectionMild basic or acidic conditions5'-hydroxy-2'-deoxy-5-iodouridineStandard procedure to remove the benzoyl protecting group.
OxidationDess-Martin periodinane, Swern oxidation5'-aldehydo-2'-deoxy-5-iodouridineA critical intermediate for the subsequent olefination reaction.
Horner-Wadsworth-Emmons OlefinationTetra(POM) bisphosphonate sodium salt5'-Methylene bis(POM)-phosphonate of 2'-deoxy-5-iodouridineAn efficient method for creating prodrug forms of nucleoside phosphonates. acs.orgnih.gov

Selective Methylation Studies of Nucleoside Frameworks

Selective methylation of nucleosides is a powerful tool to probe and modulate their biological functions, including their roles in nucleic acid structure and interaction with enzymes. The core structure of 2'-deoxy-5-iodouridine presents several potential sites for methylation, including the N3-position of the uracil ring and the hydroxyl groups of the deoxyribose sugar.

Research has demonstrated that selective methylation can be achieved through careful choice of methylating agents and reaction conditions, often in concert with protecting group strategies. For instance, the selective N3-methylation of cytidine (B196190) derivatives has been successfully accomplished using methyl iodide (MeI) in dimethylformamide (DMF). acs.org This methodology can be adapted for the N3-methylation of the uracil moiety in the 2'-deoxy-5-iodouridine framework.

The general approach for selective methylation involves:

Protection of reactive sites where methylation is not desired. For example, the 3'-hydroxyl group of the deoxyribose is often protected with a silyl group like tert-butyldimethylsilyl (TBDMS).

Reaction with a suitable methylating agent.

Deprotection to yield the final methylated nucleoside.

A study on the synthesis of N3-methylcytidine phosphoramidites outlines a multi-step process that includes methylation, protection of other functional groups, and subsequent chemical modifications to build a phosphoramidite suitable for oligonucleotide synthesis. acs.org

Methylation Target Methylating Agent Typical Protecting Groups Key Findings
N3-position of UracilMethyl iodide (MeI)3'-O-TBDMS, 5'-O-DMTrSelective N3-methylation can be achieved with high efficiency. acs.org
2'-Hydroxyl (in ribo-series)Not applicable to 2'-deoxy series3',5'-O-protectedN/A
3'-HydroxylProtection is usually preferred5'-O-DMTrMethylation at this position is less common for synthetic utility in oligonucleotides.

These derivatization and modification studies on the this compound scaffold highlight the chemical versatility of nucleosides and the precision with which their structures can be tailored for specific scientific investigations and potential therapeutic applications.

Molecular Mechanisms of Action and Biological Interactions in Preclinical Research

Effects on Nucleic Acid Synthesis and Cellular Processes

The preclinical evaluation of 5'-O-Benzoyl-2'-deoxy-5-iodouridine and its parent compound, 5-iodo-2'-deoxyuridine (IdU), has revealed significant interactions with the fundamental cellular processes of nucleic acid synthesis and apoptosis. These interactions form the basis of its potential as both an antiviral and an antineoplastic agent.

Studies have shown that the extent of DNA synthesis inhibition is a critical determinant of the biological activity of thymidine (B127349) analogs. nih.gov For instance, the antiviral efficacy of 5-iodo-5'-amino-2',5'-dideoxyuridine, a related compound, directly correlates with its level of incorporation into viral DNA. nih.gov

CompoundEffect on DNA SynthesisKey FindingsReference
5-Iodo-2'-deoxyuridine (IdU)InhibitionCompetes with thymidine for incorporation into DNA, leading to disruption of replication. nih.govnih.govnih.gov
5-iodo-5'-amino-2',5'-dideoxyuridineInhibitionDegree of incorporation into viral DNA parallels its antiviral activity. nih.gov

The disruption of DNA synthesis and the incorporation of halogenated nucleosides into the genome can trigger programmed cell death, or apoptosis. While direct studies on this compound are limited, research on related compounds provides insight into the potential apoptotic pathways. For example, some substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in cancer cell lines, a process marked by a decrease in 5-bromo-2'-deoxyuridine (B1667946) incorporation, an increase in the subdiploid population, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Furthermore, other modified nucleosides, such as 5-phenylselenyl-methyl-2'-deoxyuridine and 5-methylselenyl-methyl-2'-deoxyuridine, induce apoptosis through pathways involving the activation of caspases-2, -3, -8, and -9, cleavage of Bid, and conformational activation of Bax. nih.gov This process appears to be initiated by the generation of reactive oxygen species (ROS) and subsequent DNA damage, highlighting the role of caspase-2 as an upstream regulator of caspase-3 in this apoptotic cascade. nih.gov The induction of apoptosis is a crucial mechanism for the anticancer effects of these nucleoside analogs.

Apoptotic MarkerObservation with Related CompoundsPotential Implication for this compoundReference
Caspase ActivationActivation of caspases-2, -3, -8, and -9 observed with other modified nucleosides.Likely triggers a similar caspase cascade leading to apoptosis. nih.govnih.gov
PARP CleavageCleavage of PARP is a hallmark of apoptosis induced by related compounds.Suggests involvement of the PARP-mediated DNA repair and cell death pathway. nih.gov
DNA DamageInduction of DNA strand breaks by some nucleoside analogs.Incorporation may lead to genomic instability and trigger apoptotic signaling. nih.gov
Reactive Oxygen Species (ROS)Generation of ROS initiates the apoptotic cascade in some cases.May contribute to cellular stress and the initiation of apoptosis. nih.govbslonline.org

The influence of this compound and its parent compound extends beyond DNA synthesis. While the primary mechanism involves DNA, there is evidence that these compounds can also affect RNA and protein synthesis. The incorporation of analogs into DNA can alter the template for transcription, potentially leading to the synthesis of aberrant messenger RNA (mRNA) molecules. nih.gov This, in turn, could result in the production of non-functional or altered proteins.

Interactions with Viral Replication Cycles at a Cellular or Sub-Cellular Level

The antiviral activity of this compound and its derivatives is rooted in their ability to interfere with the replication machinery of viruses, particularly DNA viruses like Herpes Simplex Virus (HSV) and Vaccinia virus. sigmaaldrich.comnih.govnih.gov

A key mechanism of antiviral action is the incorporation of the 5-iodo-2'-deoxyuridine monophosphate, derived from the parent compound, into the viral genome in place of thymidine. nih.govnih.gov This process is catalyzed by viral DNA polymerases. nih.gov The incorporation of this altered nucleoside can have several detrimental effects on the virus. It can lead to the production of faulty viral proteins, disrupt the normal process of viral DNA replication, and in some cases, cause physical damage to the viral DNA, such as single and double-stranded breaks. nih.govnih.gov

The extent of incorporation into viral DNA often correlates with the compound's antiviral potency. nih.gov For instance, a direct relationship has been observed between the degree of incorporation of 5-iodo-2'-deoxyuridine and the inhibition of herpes simplex virus type 1 replication. nih.gov Furthermore, the presence of the incorporated analog can inhibit the action of viral DNA polymerases, further impeding viral replication. nih.gov

VirusConsequence of IncorporationReference
Vaccinia VirusIncorporation into viral DNA has been demonstrated. nih.gov
Herpes Simplex Virus Type 1 (HSV-1)Incorporation leads to inhibition of viral replication and can cause DNA breaks. nih.govnih.gov

In addition to direct effects on viral DNA, derivatives of 5-iodo-2'-deoxyuridine can also modulate the activity of key viral enzymes involved in nucleoside metabolism. One such enzyme is deoxypyrimidine kinase, which is crucial for the phosphorylation of thymidine and its analogs.

Studies on derivatives of 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU), a related compound, have shown that modifications to the molecule can significantly alter its ability to inhibit the deoxypyrimidine kinase of herpes simplex virus type 1 (HSV-1). For instance, N-acetylation of AIdU was found to enhance its inhibitory effect on the phosphorylation of thymidine by this viral enzyme. nih.gov This suggests that the benzoyl group in this compound could similarly influence its interaction with and inhibition of viral kinases, thereby affecting the initial activation step required for its antiviral activity. The ability to inhibit these viral enzymes selectively over their host cell counterparts is a critical factor in the therapeutic index of such antiviral agents.

Molecular Mechanisms of Radiosensitization

The therapeutic efficacy of radiation therapy in cancer treatment is often limited by the inherent or acquired resistance of tumor cells. Radiosensitizers are chemical agents that increase the susceptibility of tumor cells to radiation, and halogenated pyrimidines, such as this compound, represent a significant class of these compounds. Their mechanism of action is primarily centered on their structural similarity to the natural DNA precursor thymidine, allowing for their incorporation into the DNA of proliferating cells.

Once integrated into the DNA helix, the presence of the high-Z iodine atom alters the radiochemical properties of the DNA molecule. Upon exposure to ionizing radiation, the iodine atom significantly increases the probability of photoelectric absorption of the incident energy. This event triggers a cascade of Auger electrons, which are low-energy electrons with a very short range. The localized release of these electrons in close proximity to the DNA backbone results in a high density of energy deposition, leading to complex and difficult-to-repair DNA lesions, most notably double-strand breaks (DSBs). mdpi.com The formation of these DSBs is a critical event in radiation-induced cell death. nih.gov

The radiosensitizing effect is further enhanced in hypoxic (low oxygen) conditions, which are characteristic of solid tumors and contribute to radiation resistance. nih.gov Under hypoxic conditions, the formation of double-strand breaks in cells treated with a related compound, 5-bromo-2'-deoxyuridine (BrdU), was found to be more efficient. nih.gov This suggests that the mechanism of radiosensitization by halogenated pyrimidines is particularly advantageous in the challenging tumor microenvironment.

Preclinical studies have demonstrated the potential of these compounds to enhance the effects of radiation therapy. For instance, the prodrug 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) (IPdR), which is converted to the active radiosensitizer 5-iodo-2'-deoxyuridine (IUdR) in the body, has shown significant radiosensitization in human glioblastoma xenograft models. nih.gov The incorporation of IUdR into the DNA of tumor cells was significantly higher with the oral administration of its prodrug compared to direct infusion of IUdR. nih.gov This enhanced incorporation directly correlates with the observed increase in radiation-induced tumor growth delay. nih.govresearchgate.net

Photosensitizing Properties and UVA-induced DNA Damage Mechanisms

Beyond its role as a radiosensitizer, this compound and related iodinated and thionated nucleosides exhibit significant photosensitizing properties, particularly when exposed to Ultraviolet A (UVA) radiation. UVA radiation, which constitutes about 95% of the solar UV radiation reaching the Earth's surface, is a known contributor to skin cancer risk. nih.gov Unlike UVB, UVA is poorly absorbed by canonical DNA bases and primarily causes damage indirectly through the action of photosensitizers. nih.govscienceopen.com

When incorporated into DNA, compounds like 5-iodo-4-thio-2'-deoxyuridine (SIdU) and 4-thio-5-bromo-2'-deoxyuridine act as strong UVA chromophores. nih.govnih.gov Upon absorption of UVA light, these modified nucleosides can initiate a series of photochemical reactions that lead to DNA damage. A key mechanism involves the UVA-induced deiodination of the molecule, which generates a reactive thiouracil-5-yl radical. nih.gov This radical can undergo further reactions, ultimately leading to the formation of other photoproducts and DNA lesions. nih.gov

The photosensitized UVA radiation can also lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative damage to both DNA and cellular proteins. nih.govnih.govmdpi.com This oxidative stress can result in a variety of DNA lesions, including oxidized bases and single-strand breaks. scienceopen.com Furthermore, the damage is not limited to the DNA itself; UVA-mediated oxidation of DNA repair proteins can compromise the cell's ability to repair the induced damage, further contributing to the cytotoxic effects. nih.gov

The combination of DNA incorporation and UVA exposure can lead to the formation of clustered DNA damage, where multiple lesions are located in close proximity. These clusters, which can include oxidized bases and strand breaks, are particularly challenging for the cellular repair machinery to resolve and can lead to the formation of lethal double-strand breaks. scienceopen.com This mechanism of UVA-induced DNA damage, amplified by the presence of photosensitizing nucleosides, holds therapeutic potential for targeted cell killing.

Table of Research Findings on Radiosensitization:

Compound/ProdrugModel SystemKey FindingsReference
5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR)U251 human glioblastoma xenograftsSignificant radiosensitization observed with a sensitizer (B1316253) enhancement ratio (SER) of 1.31. Higher tumor IUdR-DNA incorporation compared to continuous IUdR infusion. nih.gov
5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR)HT29 human colon cancer xenograftsDose-dependent increase in IUdR-DNA incorporation in tumors. researchgate.net
5-bromo-2'-deoxyuridine (BrdU)MCF-7 breast and PC3 prostate cancer cellsMore evident radiosensitizing effect on hypoxic cells compared to normoxic cells. Increased level of histone H2A.X phosphorylation under hypoxia after X-ray exposure. nih.gov
5-iodo-4-thio-2'-deoxyuridine (ISdU)MCF-7 breast cancer cellsEffective in inducing cell death following ionizing radiation. Reduced cell survival significantly when pre-treated with ISdU before irradiation. Associated with the formation of double-strand breaks. mdpi.com

Table of Research Findings on Photosensitization:

CompoundRadiation SourceKey FindingsReference
4-thio-5-iododeoxyuridine (SIdU)UVAUVA irradiation causes deiodination and generation of a reactive 5-thiyl radical, leading to further photoproducts. nih.gov
4-thio-5-bromo-2'-deoxyuridineUVAThe thionucleoside has a UV maximum absorption at 340 nm and can be incorporated into cellular DNA, making the cells sensitive to UVA light. nih.gov
General UVA-induced damageUVAUVA induces DNA double-strand breaks in G1-synchronized human keratinocytes, and this is enhanced with split-dose exposure. The antioxidant Naringin reduces this damage. scienceopen.com

Interactions with Nucleic Acids and Enzymes

DNA Incorporation and Recognition Studies

The parent compound of 5'-O-Benzoyl-2'-deoxy-5-iodouridine, which is 5-iodo-2'-deoxyuridine (IdUrd), is well-known for its ability to be incorporated into DNA. nih.govnih.gov This incorporation is a key mechanism behind its biological effects. IdUrd acts as an analogue of thymidine (B127349) and can be used by cellular DNA polymerases during DNA replication. nih.gov The presence of the bulky 5'-O-benzoyl group on this compound, however, significantly alters this interaction. This bulky group at the 5'-position, which is crucial for the formation of the phosphodiester backbone, would sterically hinder the molecule from being a direct substrate for DNA polymerases. For incorporation into DNA to occur, the benzoyl group would first need to be cleaved by cellular enzymes to release the active 5-iodo-2'-deoxyuridine.

Once incorporated into the DNA strand, the 5-iodouracil (B140508) base can influence DNA structure and its recognition by proteins. The replacement of the methyl group of thymine (B56734) with an iodine atom can lead to changes in the local DNA conformation.

Sequence Specificity of DNA Binding and Integration

The integration of 5-iodo-2'-deoxyuridine into DNA is generally understood to follow the same sequence specificity as its natural counterpart, thymidine. This means it is incorporated opposite adenine (B156593) residues in the complementary strand during DNA synthesis. Studies with related diamidine compounds have shown that the local conformation of the DNA double helix, particularly the width of the minor groove, plays a significant role in the binding reaction and that these molecules selectively recognize AT-rich sequences. nih.gov The incorporation of IdUrd can be modulated by other agents. For instance, the co-administration of thymidylate synthetase inhibitors like fluorouracil or 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) has been shown to enhance the incorporation of IdUrd into the DNA of tumor cells. nih.gov

Conformational Changes Induced in DNA Duplexes

The substitution of thymidine with 5-iodo-2'-deoxyuridine in a DNA duplex can induce subtle but significant conformational changes. The iodine atom at the C5 position is larger than the methyl group of thymine, which can alter the local helical structure and stacking interactions between base pairs. Research on other modified nucleosides, such as those with a benzo[a]pyrene (B130552) diol epoxide adduct, has demonstrated that modifications in the DNA sequence can lead to striking conformational changes, such as a shift from a minor groove structure to an intercalative conformation. nih.gov While specific studies on the conformational changes induced by this compound are not available, it is plausible that upon debenzoylation and incorporation, the resulting 5-iodouracil within the DNA would influence the duplex structure in a similar manner to IdUrd.

RNA Interactions and Structural Perturbations

The interaction of nucleoside analogues with RNA is another critical aspect of their biological profile. Modifications to the sugar or base moieties can affect RNA structure, stability, and function.

Effects on RNA Duplex Stability

The stability of RNA duplexes is a crucial factor in many biological processes. Modifications to the nucleosides within an RNA duplex can either stabilize or destabilize the structure. For instance, substitutions at the 2'-position of the sugar are known to affect duplex stability. nih.gov The introduction of 2'-5' linkages can lead to a decrease in the melting temperature (Tm) of RNA duplexes, with the extent of the decrease being dependent on the sequence and the number of such linkages. nih.gov While the 5-iodo group on the uracil (B121893) base might contribute to increased stability through enhanced base stacking, the 5'-O-benzoyl group would likely have an overriding destabilizing effect or prevent the analogue from participating in a duplex altogether.

Enzyme-Substrate Specificity and Affinity Studies

For a nucleoside analogue to be biologically active, it often needs to be phosphorylated by cellular kinases. The resulting nucleotide is then the active form that can be incorporated into nucleic acids or inhibit other enzymes.

The parent compound, 5-iodo-2'-deoxyuridine, is a known substrate for thymidine kinase. nih.gov This enzyme phosphorylates it to 5-iodo-2'-deoxyuridine monophosphate. However, the presence of the benzoyl group at the 5'-hydroxyl position in this compound would prevent this phosphorylation step. The 5'-hydroxyl group is essential for the kinase to add the phosphate (B84403) group. Therefore, this compound itself is expected to be a poor substrate for thymidine kinase.

Deoxypyrimidine Kinase Interactions

Derivatives of 5-iodouridine (B31010) have been studied for their interaction with deoxypyrimidine kinase. For instance, in an effort to enhance the antiviral efficacy of 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU), various N-acyl and N,3'-O-diacyl derivatives were synthesized. nih.gov It was observed that N-acetylation of AIdU led to an increased ability to inhibit the phosphorylation of thymidine by the deoxypyrimidine kinase from herpes simplex virus type 1 (HSV1). nih.gov Conversely, diacetylation of AIdU resulted in a decreased inhibitory effect. nih.gov A number of these synthesized derivatives demonstrated enhanced inhibition of deoxypyrimidine kinase. nih.gov

DNA Polymerase Modulation

The incorporation of modified nucleosides into DNA by DNA polymerases is a key aspect of their biological activity. 5-Iodo-2'-deoxyuridine (IdUrd) can be incorporated into DNA, and this process can be modulated by other agents. nih.gov For example, fluoropyrimidines such as fluorouracil (FUra) and fluorodeoxyuridine (FdUrd) have been shown to enhance the rate of IdUrd incorporation into the DNA of human bladder cancer cells. nih.gov This enhanced incorporation is attributed to two main factors: the inhibition of iododeoxyuridylate dehalogenation and the depletion of thymidine triphosphate (dTTP) pools. nih.gov The depletion of dTTP pools was more significant with FdUrd than with FUra. nih.gov

Studies on 5-hydroxy-2'-deoxyuridine (B1206715) (5-OHdU), a major oxidation product of 2'-deoxycytidine, have shown it can be incorporated into DNA by DNA polymerase in vitro. medchemexpress.com The specificity of nucleotide incorporation opposite 5-OHdU in a DNA template is dependent on the sequence context. medchemexpress.com In one sequence, deoxyadenosine (B7792050) (dA) is primarily incorporated, while in another, deoxycytidine (dC) is the predominant base incorporated opposite 5-OHdU. medchemexpress.com

Nuclease Stability of Modified Oligonucleotides

A significant challenge in the therapeutic use of oligonucleotides is their susceptibility to degradation by nucleases. idtdna.com Chemical modifications are often employed to enhance their stability. idtdna.comnih.govsynoligo.com

Several strategies to improve nuclease resistance include:

Phosphorothioate (PS) bonds: Replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone makes the internucleotide linkage more resistant to nuclease degradation. idtdna.comnih.gov

2'-O-Methyl (2'OMe) modification: This modification increases the stability of RNA to nucleolytic hydrolysis. nih.gov Combining a 2'-O-methyl modification with other modifications, such as a 5-(N-aminohexyl)carbamoyl group, has been shown to further increase the stability of oligonucleotides against both exo- and endonucleases. nih.gov

Backbone modifications: Introducing artificial cationic backbone linkages, such as the nucleosyl amino acid (NAA)-modification, has been shown to significantly enhance the stability of oligonucleotides against 3'- and 5'-exonuclease-mediated degradation. nih.gov

End-capping: Modifications at the 3' and 5' ends of oligonucleotides can inhibit exonuclease activity. For example, an inverted deoxythymidine (dT) at the 3' end creates a 3'-3' linkage that blocks degradation by 3' exonucleases. idtdna.com

Table 1: Effects of Modifications on Oligonucleotide Nuclease Stability
ModificationEffect on Nuclease StabilityMechanism of ActionReference
Phosphorothioate (PS) bondsIncreased resistance to endo- and exonucleasesSulfur substitution for non-bridging oxygen in the phosphate backbone idtdna.comnih.gov
2'-O-Methyl (2'OMe)Increased stability against single-stranded endonucleasesSteric hindrance at the 2' position of the ribose idtdna.comnih.gov
Nucleosyl Amino Acid (NAA)Enhanced stability against 3'- and 5'-exonucleasesIntroduction of a cationic backbone linkage nih.gov
Inverted dT at 3' endInhibition of 3' exonucleasesCreation of a nuclease-resistant 3'-3' linkage idtdna.com

Protein-Nucleic Acid Recognition Mechanisms

The recognition of nucleic acids by proteins is a fundamental biological process. Modified nucleosides can be used as tools to study and modulate these interactions.

Studies of RNA-Protein Interactions with Modified Nucleosides

Modified nucleosides are valuable tools for investigating RNA-protein interactions, which are crucial for various cellular processes and viral life cycles. nih.gov For instance, 5-iodouracil is an excellent chromophore that can be incorporated into RNA to facilitate high-yield photocrosslinking of nucleoprotein complexes. capes.gov.br This allows for the identification of proteins that directly interact with specific RNA sequences.

Structural Biology and Biophysical Characterization

Spectroscopic Analysis of Modified Nucleosides

Spectroscopic methods are fundamental in determining the three-dimensional structure and electronic properties of nucleoside analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis of nucleosides in solution. For C5-substituted 2'-deoxyuridines, 1H NMR studies provide critical information on the three-dimensional structure by analyzing chemical shifts and proton-proton coupling constants sciencepublishinggroup.comresearchgate.net.

The conformation of the deoxyribose sugar ring is a key determinant of nucleic acid structure and is described by a pseudorotational equilibrium between two main puckering domains: C2'-endo (S-type) and C3'-endo (N-type) sciencepublishinggroup.com. The analysis of vicinal proton-proton coupling constants (³JHH) within the sugar ring allows for the determination of this equilibrium researchgate.net. Furthermore, NMR can define the conformational preference around the glycosidic bond, which connects the nucleobase to the sugar, as an equilibrium between the anti and syn conformations. The orientation of the exocyclic C4'-C5' bond, which exists as a mixture of gauche+, trans, and gauche- rotamers, can also be determined sciencepublishinggroup.com. Configurational and conformational analysis of related compounds like 5-deoxy-5-iodo-α,β-D-ribose has been performed using NMR data, including ¹³C chemical shifts and ³JHH coupling constants, to calculate dihedral angles and determine the ratios of anomers sciencepublishinggroup.comresearchgate.net.

UV-visible spectroscopy provides insights into the electronic structure of nucleosides by measuring the absorption of light. The introduction of a halogen atom at the C5 position of the uracil (B121893) ring influences its photophysical properties researchgate.net. For the parent compound, 5-iodo-2'-deoxyuridine (Idoxuridine), the UV absorption maximum is observed between 277 nm and 281 nm in a 0.01 mol/L sodium hydroxide solution nihs.go.jp.

The presence of a heavy atom like iodine can alter the rates of photophysical processes, such as intersystem crossing from singlet to triplet excited states, which is relevant in the context of photosensitizing applications researchgate.net. For instance, related compounds like 5-iodo-4-thio-2'-deoxyuridine exhibit a significant bathochromic (red) shift in their absorption maximum to the UVA region (around 340-350 nm) due to the presence of the thio-carbonyl group nih.govmdpi.com. Halogenated pyrimidines are known to be photo-labile and can be used in UV-crosslinking experiments to study protein-DNA interactions genelink.com.

X-ray Crystallography of Modified Nucleosides and Oligonucleotides

X-ray crystallography is the definitive method for determining the high-resolution three-dimensional structure of molecules in a crystalline state. Halogenated nucleosides, including 5-iodo-2'-deoxyuridine, are frequently incorporated into DNA and RNA oligonucleotides to aid in structure determination genelink.comnih.gov. The heavy iodine atom provides a strong anomalous signal (multi-wavelength anomalous dispersion or MAD), which is instrumental in solving the phase problem encountered during crystal structure analysis genelink.com.

Thermal Stability and Melting Temperature Studies of Nucleic Acid Constructs

The thermal stability of a nucleic acid duplex is a measure of its resistance to heat-induced denaturation and is typically characterized by its melting temperature (Tm), the temperature at which 50% of the duplex is dissociated into single strands sigmaaldrich.combiosyn.com. The incorporation of modified nucleosides can affect duplex stability.

The effect of a C5 modification on Tm depends on the nature of the substituent. While small, non-polar groups may have a minimal effect or even be stabilizing, larger substituents can introduce steric hindrance and destabilize the duplex. For example, a study on oligonucleotides containing a 5-(indolylethynyl)-2'-deoxyuridine that was subsequently iodinated on the indole ring showed a significant destabilizing effect. The modified duplex exhibited a Tm that was 7.5°C lower than the unmodified control duplex sdu.dk. This destabilization was attributed to the bulky iodinated group residing in the major groove, which could inhibit the anticipated π-π stacking interactions sdu.dk.

Oligonucleotide DuplexSequence (Modification in Bold)Tm (°C)ΔTm (°C) vs. Control
Unmodified Control (ON2/ON6)5'-AGA AGA GAA GTG AAG AAG A-3' / 3'-TCT TCT CTT CAC TTC TTC T-5'55.5N/A
Iodinated Indole (ON4/ON6)5'-AGA AGA GAA GXG AAG AAG A-3' / 3'-TCT TCT CTT CAC TTC TTC T-5' (X = 5-(5-Iodo-1H-indol-3-ylethynyl)-2'-deoxyuridine)48.0-7.5
Data from a study on a related C5-iodinated nucleoside derivative, conducted in sodium cacodylate buffer at pH 6.0 sdu.dk.

Circular Dichroism (CD) Spectroscopy for Helical Conformational Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure and conformational changes of nucleic acids nih.govnih.gov. The CD spectrum is highly sensitive to the helical geometry of DNA and RNA, allowing differentiation between various forms such as A-DNA, B-DNA, Z-DNA, and G-quadruplexes nih.gov.

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Modified Nucleic Acids

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the time-evolution of molecular systems. nih.govresearchgate.net For nucleic acids, MD simulations provide detailed information on conformational dynamics, solvent interactions, and the structural impact of chemical modifications. researchgate.netnih.gov When a modified nucleotide such as 5'-O-Benzoyl-2'-deoxy-5-iodouridine is incorporated into a DNA or RNA strand, MD simulations can predict its influence on the stability and local geometry of the helix.

Simulations typically track key parameters to quantify these effects. The data below illustrates the types of parameters analyzed in a hypothetical MD simulation of a DNA duplex containing the modified nucleoside.

ParameterDescriptionExpected Impact of this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure, indicating overall structural stability.Potential for localized increases in RMSD, suggesting higher flexibility or structural perturbation near the modification site.
Helical Parameters (e.g., Rise, Twist, Slide) Describe the geometry of the DNA helix.Local deviations from standard B-form DNA parameters are anticipated due to the steric bulk of the benzoyl group.
Sugar Pucker (Phase Angle) Describes the conformation of the deoxyribose ring.The benzoyl group may induce a preference for a specific sugar pucker to minimize steric clashes.
Solvent Accessible Surface Area (SASA) Measures the area of the molecule exposed to the solvent.The hydrophobic benzoyl group would likely decrease the local SASA of the backbone while increasing the non-polar surface area.

These simulations rely on force fields, such as AMBER or CHARMM, which are sets of parameters that define the potential energy of the system. chemrxiv.orgchemrxiv.org Accurate parameterization for the modified portions of the molecule is crucial for obtaining realistic and predictive results. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govnrel.gov For this compound, QC methods can predict its geometric structure, charge distribution, molecular orbitals, and reactivity. These calculations provide insights into how the benzoyl and iodo modifications alter the fundamental chemical nature of the parent 2'-deoxyuridine (B118206) nucleoside.

The iodine atom at the C5 position and the benzoyl group at the 5'-hydroxyl position both introduce significant electronic effects. The electronegative iodine atom acts as a weak electron-withdrawing group, while the benzoyl group, with its carbonyl and phenyl components, can participate in conjugation and inductive effects. These modifications influence the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity. For instance, changes in the electronic landscape of the uracil (B121893) ring can affect its hydrogen bonding capabilities and susceptibility to nucleophilic attack.

Below is a table of hypothetical electronic properties for this compound, as would be predicted by DFT calculations.

PropertyPredicted Value (Illustrative)Significance
Dipole Moment ~4.5 DebyeReflects the overall polarity of the molecule, influencing solubility and intermolecular interactions.
HOMO Energy -6.2 eVIndicates the propensity to donate electrons; relevant for oxidation reactions and interactions with electron-deficient species.
LUMO Energy -1.8 eVIndicates the propensity to accept electrons; relevant for reduction reactions and interactions with nucleophiles.
Mulliken Atomic Charge on I -0.15 eShows the partial charge on the iodine atom, affecting electrostatic interactions.
Mulliken Atomic Charge on Carbonyl C +0.45 eIndicates a significant electrophilic site on the benzoyl group.

These calculations are foundational for understanding reaction mechanisms and for parameterizing the force fields used in the MD simulations discussed previously. chemrxiv.orgmdpi.com

Modeling of Nucleoside-Enzyme Interactions

Understanding how a modified nucleoside interacts with enzymes is crucial, especially for therapeutic applications. Computational docking and molecular modeling can predict the binding affinity and orientation of this compound within the active site of enzymes like kinases, polymerases, or glycosylases. nih.gov

The presence of the 5'-O-benzoyl group is a dominant factor in these interactions. Compared to its parent compound, 5-iodo-2'-deoxyuridine, the benzoylated derivative presents a significantly different steric and chemical profile.

Steric Hindrance: The bulky benzoyl group may prevent the nucleoside from fitting into compact enzyme active sites that typically accommodate a simple 5'-hydroxyl group.

Favorable Interactions: Conversely, if the active site possesses a suitable hydrophobic pocket or aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan), the benzoyl group could form favorable hydrophobic or π-stacking interactions, potentially increasing binding affinity.

Molecular docking simulations can model these possibilities by systematically sampling different orientations of the nucleoside within the enzyme's binding pocket and scoring them based on predicted interaction energies. Such models can guide the rational design of nucleoside analogues as specific enzyme inhibitors. nih.govnih.gov

Interaction TypePotential with this compoundEnzyme Residues Involved (Examples)
Hydrogen Bonding The carbonyl oxygen of the benzoyl group and the uracil ring can act as H-bond acceptors. The N3-H of uracil can act as an H-bond donor.Serine, Threonine, Asparagine, Glutamine
Hydrophobic Interactions The phenyl ring of the benzoyl group provides a large hydrophobic surface.Leucine, Isoleucine, Valine, Alanine
π-Stacking The phenyl ring can stack with the aromatic side chains of specific amino acids.Phenylalanine, Tyrosine, Tryptophan, Histidine
Halogen Bonding The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur.Carbonyl oxygen of peptide backbone, Aspartate, Glutamate

Prediction of Conformational Preferences of Modified Furanose Rings

The conformation of the furanose ring can be influenced by substituents on both the sugar and the base. nih.govnih.gov The large 5'-O-benzoyl group on this compound is expected to exert a strong steric influence on the sugar pucker. Theoretical calculations can predict the energy landscape of the pseudorotation pathway and determine the most stable conformers. It is hypothesized that the molecule will adopt a conformation that minimizes the steric repulsion between the bulky benzoyl group and the nucleobase. This often results in a shift in the North-South equilibrium compared to the unmodified nucleoside.

Analysis based on Nuclear Magnetic Resonance (NMR) coupling constants and quantum chemical calculations can quantify this preference. nih.govresearchgate.net

ConformationPseudorotation Phase Angle (P)Key Torsion AngleTypical AssociationPredicted Preference for this compound
North (N) 0° ± 36°C4'-C3' is endo (puckered towards the base)A-form DNA, RNAMay be disfavored due to potential steric clash between the C2' position and the 5'-benzoyl group.
South (S) 162° ± 18°C2'-C1' is endo (puckered towards the base)B-form DNALikely favored to increase the distance between the nucleobase and the 5'-substituent, relieving steric strain.

By predicting these conformational preferences, computational models help to explain the structural impact of such modifications on nucleic acid architecture and their subsequent biological function.

Applications in Molecular Biology and Biotechnology Research

Design and Synthesis of Oligonucleotides for Research Purposes

This compound serves as a crucial building block in the chemical synthesis of oligonucleotides, which are short single or double-stranded DNA or RNA molecules. These synthetic nucleic acids have widespread applications in research, diagnostics, and therapeutics.

Solid-phase synthesis is the standard method for producing custom oligonucleotides. In this process, nucleotides are sequentially added to a growing chain that is attached to a solid support. The 5'-benzoyl protecting group of 5'-O-Benzoyl-2'-deoxy-5-iodouridine is instrumental in this process. It prevents unwanted reactions at the 5'-hydroxyl group during the coupling of the next nucleotide in the sequence. atdbio.com This ensures the correct and efficient assembly of the desired oligonucleotide sequence.

The general cycle of solid-phase oligonucleotide synthesis involves the following key steps:

Deprotection (Detritylation): Removal of the 5'-protecting group (often a dimethoxytrityl or DMT group) from the support-bound nucleoside. atdbio.com

Coupling: Addition of the next phosphoramidite (B1245037) monomer, which has its 5'-hydroxyl group protected (e.g., with a benzoyl group), to the growing oligonucleotide chain. atdbio.combiotage.co.jp

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide. biotage.co.jp

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage. biotage.co.jp

The use of protected nucleosides like this compound is fundamental to the success of each coupling step. nih.gov

The incorporation of modified nucleosides, such as those derived from this compound, into oligonucleotides allows researchers to create probes for investigating the intricate relationship between the structure of DNA and its biological activity. The iodine atom at the 5-position of the uracil (B121893) base is a particularly useful modification. Its size and electronegativity can influence the local DNA structure and its interactions with proteins and other molecules.

These probes are employed in various studies, including:

Examining the conformational changes in DNA upon binding to enzymes or transcription factors.

Investigating the mechanisms of DNA repair and replication.

Developing diagnostic assays that rely on specific DNA hybridization events.

Application in Cross-linking Experiments for Biomolecular Interactions

Understanding the interactions between nucleic acids and proteins is fundamental to molecular biology. Photo-cross-linking is a technique used to covalently link interacting molecules, thereby "freezing" the interaction for further analysis. 5-Iodouracil (B140508), the nucleobase in this compound, is a photo-reactive group. nih.gov When oligonucleotides containing 5-iodouracil are irradiated with long-wavelength ultraviolet light, the iodine-carbon bond can be cleaved, leading to the formation of a highly reactive uracilyl radical. nih.gov This radical can then form a covalent bond with nearby amino acid residues of a protein that is in close contact with the DNA.

This method offers high specificity and efficiency in identifying the precise sites of contact between nucleic acids and proteins in complexes. nih.gov

Development of Reporter Probes for Gene Expression Imaging in Research Models

Reporter genes are used to study gene expression and cellular processes. Some reporter gene systems utilize nucleoside analogs that can be incorporated into newly synthesized DNA and subsequently detected. While direct use of this compound as a reporter probe is less common, the related compound 5-iodo-2'-deoxyuridine (IUdR) is used in this context. caymanchem.comsigmaaldrich.com Cells that are actively dividing will incorporate IUdR into their DNA. The incorporated IUdR can then be detected, for example, by using antibodies specific for IUdR or through radio-labeling of the iodine atom.

This allows for the visualization and quantification of cell proliferation and gene expression in various research models. nih.govscispace.comresearchgate.net For example, analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU) are widely used to label and detect newly synthesized DNA. nih.govthermofisher.com

Investigations in Ribozyme and siRNA Research

Ribozymes are RNA molecules that can catalyze chemical reactions, while small interfering RNAs (siRNAs) are involved in gene silencing. The chemical synthesis of modified RNA oligonucleotides is crucial for studying the structure, stability, and biological activity of these molecules. nih.gov The incorporation of modified nucleosides, which can be derived from precursors like this compound, allows for the fine-tuning of the properties of ribozymes and siRNAs.

For instance, modifications can enhance the stability of these RNA molecules against degradation by cellular enzymes, which is a critical aspect for their potential therapeutic applications. Furthermore, the introduction of specific functional groups can be used to probe the active sites of ribozymes or to facilitate the delivery of siRNAs into cells.

Tools for Studying Secondary Nucleic Acid Structures (e.g., G-quadruplexes, three-way junctions)

The unique structural features of 5-iodo-2'-deoxyuridine, particularly the presence of the heavy iodine atom, make it an important component in the toolkit for researchers studying the architecture of non-canonical DNA structures like G-quadruplexes and three-way junctions.

G-quadruplexes

G-quadruplexes (G4s) are four-stranded nucleic acid structures formed in guanine-rich sequences, which are implicated in various cellular processes and are considered therapeutic targets. The incorporation of 5-iodo-2'-deoxyuridine into oligonucleotides that form G-quadruplexes has been instrumental in probing their specific topologies.

One key application involves using the photochemical reactivity of 5-iodouracil to distinguish between different G4 folding patterns. nih.gov Research has shown that upon UV irradiation, oligonucleotides containing 5-iodouracil within a specific loop of a G-quadruplex can lead to the formation of a 2'-deoxyribonolactone. This photochemical reaction is highly dependent on the G-quadruplex's conformation.

A notable study investigated the photochemical reactivity of human telomeric DNA sequences containing 5-iodouracil ((I)U). nih.gov It was discovered that highly efficient 2'-deoxyribonolactone formation occurred specifically when (I)U was placed in the diagonal loop of an antiparallel G-quadruplex structure. nih.gov In contrast, when the modified nucleoside was in other positions or in a parallel G4 structure, the reaction was significantly less efficient. nih.gov This finding suggests that 5-iodouracil can act as a specific photochemical probe for identifying antiparallel G-quadruplexes that feature a diagonal loop. nih.gov

The table below summarizes the key findings from a study on the photochemical reactivity of 5-iodouracil-containing human telomeric DNA, highlighting its utility as a structural probe.

Oligonucleotide StructurePosition of 5-IodouracilPhotochemical ProductImplication
Antiparallel G-quadruplexDiagonal Loop2'-deoxyribonolactoneSpecific probe for this topology
Antiparallel G-quadruplexOther LoopsLow efficiency of product formationReaction is topology-dependent
Parallel G-quadruplexLoop RegionLow efficiency of product formationDistinguishes between parallel and antiparallel folds
Single-stranded DNAN/ANo significant reactionSpecific to G-quadruplex structure

Three-way Junctions

Three-way DNA junctions (3WJs) are another class of non-canonical DNA structures that serve as intermediates in DNA replication and recombination. The study of their three-dimensional arrangement is crucial for understanding these fundamental biological processes. While direct crystallographic or NMR studies detailing the use of this compound for 3WJ structural analysis are not abundant in readily available literature, the principles of using heavy-atom derivatives for such purposes are well-established in structural biology.

The incorporation of a heavy atom like iodine is a standard method used to solve the phase problem in X-ray crystallography of biological macromolecules, including complex DNA structures. The heavy atom provides a strong scattering signal that facilitates the determination of the phases of the diffraction pattern, which is essential for calculating the electron density map and ultimately building an atomic model of the molecule. Therefore, synthesizing a 3WJ-forming oligonucleotide with 5-iodo-2'-deoxyuridine at a specific position is a rational strategy to aid in its crystal structure determination.

Atomic Force Microscopy (AFM) has been used to study the conformation of three-way DNA junctions, revealing them to be dynamic, pyramid-like structures. nih.gov While this technique provides valuable information on the global geometry and flexibility of 3WJs, it does not provide the atomic-level resolution that X-ray crystallography or NMR spectroscopy can achieve. The use of halogenated nucleosides like 5-iodo-2'-deoxyuridine would be most impactful in these higher-resolution techniques.

The general utility of modified nucleosides in constructing and stabilizing novel DNA architectures, including three-way junctions, has been demonstrated. For instance, metal-binding ligands attached to nucleosides have been incorporated into 3WJs to create metal-responsive DNA supramolecules. frontiersin.org This highlights the adaptability of junction structures to accommodate modified bases, further suggesting the feasibility of incorporating 5-iodouracil for structural studies.

Future Research Directions and Unexplored Avenues

Exploration of Novel Derivatization Strategies for Enhanced Molecular Specificity

The future development of 5'-O-Benzoyl-2'-deoxy-5-iodouridine as a therapeutic or research tool will heavily rely on the exploration of novel derivatization strategies. The primary goal of these strategies is to enhance the molecule's specificity towards its intended biological targets, thereby increasing efficacy and minimizing off-target effects.

One promising avenue is the synthesis of various N-acyl, N-sulphonyl, and N,3'-O-diacyl derivatives. nih.gov Such modifications have been shown in related 5'-amino-2',5'-dideoxy-5-iodouridine compounds to modulate their interaction with viral enzymes like deoxypyrimidine kinase. nih.gov By systematically altering the acyl and sulphonyl groups on the benzoyl moiety or other positions of the uridine (B1682114) scaffold, researchers can fine-tune the molecule's electronic and steric properties to achieve higher affinity and selectivity for specific enzymes or receptors. For instance, introducing different substituents on the phenyl ring of the benzoyl group could lead to derivatives with tailored binding properties.

Furthermore, the synthesis of prodrugs represents another critical strategy. For example, 5'-(2-nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines have been designed as prodrugs that can be activated under specific physiological conditions, such as reductive environments found in hypoxic tumors. nih.gov A similar approach could be applied to this compound, where the benzoyl group acts as a protecting group that is cleaved by specific enzymes to release the active 2'-deoxy-5-iodouridine. This would allow for targeted delivery and activation of the compound, enhancing its therapeutic index.

Advanced Structural and Biophysical Characterization Techniques

A thorough understanding of the three-dimensional structure and biophysical properties of this compound and its derivatives is fundamental to predicting their biological activity and guiding further design efforts. Future research should employ a suite of advanced analytical techniques to elucidate these characteristics in detail.

High-resolution crystallographic and NMR spectroscopic studies will be crucial for determining the precise atomic coordinates and conformational dynamics of these molecules. Understanding the preferred conformations in solution and in the solid state can provide insights into how these compounds interact with their biological targets. For instance, NMR spectroscopy was used to establish the solution conformation of 2′-Deoxy-5-(isothiazol-5-yl)uridine, revealing a stable conformer that was subsequently used for docking studies. researchgate.net

Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the binding affinity and kinetics of these derivatives with their target proteins. These techniques provide essential data on the thermodynamic and kinetic parameters of the molecular interactions, which are critical for structure-activity relationship (SAR) studies.

Elucidation of Detailed Molecular Interaction Networks

To fully comprehend the biological effects of this compound derivatives, it is imperative to elucidate their detailed molecular interaction networks within the cell. This involves identifying not only the primary targets but also the off-target interactions that could lead to unforeseen biological consequences.

Future research should focus on identifying the specific enzymes, receptors, or nucleic acid structures with which these compounds interact. For example, studies on related compounds like 5-iodo-5'-amino-2',5'-dideoxyuridine have quantified their incorporation into viral DNA and the subsequent effects on DNA structure. nih.gov Similar investigations could reveal whether this compound or its metabolites are incorporated into DNA or RNA and how this affects cellular processes.

Techniques such as affinity chromatography, mass spectrometry-based proteomics, and yeast two-hybrid screening can be utilized to pull down and identify the cellular proteins that bind to these derivatives. Understanding these interaction networks will be crucial for predicting the pharmacological profile of these compounds and for identifying potential biomarkers for their activity.

Development of New Computational Models for Predictive Design

The integration of computational modeling into the drug discovery and development process has become indispensable for accelerating the identification of promising lead compounds and optimizing their properties. Future research on this compound should leverage new computational models for the predictive design of its derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish mathematical relationships between the chemical structures of the derivatives and their biological activities. mdpi.com By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Molecular docking and molecular dynamics (MD) simulations will be instrumental in visualizing and understanding the binding modes of these derivatives within the active sites of their target proteins. researchgate.netmdpi.com These computational tools can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. This information can then be used to rationally design new derivatives with improved binding characteristics. Furthermore, in silico prediction of 'drug-likeness' and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be crucial for optimizing the pharmacokinetic profiles of these compounds. mdpi.comnih.gov

Integration of this compound Derivatives into Complex Biological Systems for Fundamental Research

Beyond their potential therapeutic applications, derivatives of this compound can serve as valuable tools for fundamental research in molecular and cellular biology. The ability to track and manipulate biological processes at the molecular level is essential for advancing our understanding of life sciences.

One exciting avenue is the use of these compounds as chemical probes to study DNA replication and repair. Halogenated nucleosides like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-iodo-2'-deoxyuridine (IdU) are widely used to label and track dividing cells. nih.gov By incorporating a benzoyl group, it may be possible to modulate the uptake and incorporation of the iodinated nucleoside, providing a new tool for studying cell proliferation and fate.

Furthermore, the incorporation of these modified nucleosides into the DNA of living organisms can be used to study the structural and functional consequences of DNA modification. For instance, the incorporation of 5-iodo-5'-amino-2',5'-dideoxyuridine into viral DNA has been shown to induce single and double-stranded breaks. nih.gov By studying the effects of incorporating this compound derivatives into DNA, researchers can gain insights into the mechanisms of DNA damage and repair, as well as the antiviral activity of nucleoside analogs.

The development of fluorescently labeled derivatives could also enable the visualization of these molecules within living cells, providing spatial and temporal information about their distribution and localization. This would be invaluable for understanding their mechanism of action and for developing new diagnostic and imaging agents.

Q & A

Q. What is the structural configuration of 5'-O-Benzoyl-2'-deoxy-5-iodouridine, and how does it influence its role in DNA synthesis inhibition?

The compound is a thymidine analog with a benzoyl group at the 5'-OH position and iodine substituting the methyl group at the 5-position of uracil. The benzoyl group enhances stability during chemical synthesis by protecting the hydroxyl group, while the iodine atom increases steric bulk and electron density, mimicking thymidine to competitively inhibit viral DNA polymerases . Key structural features:

  • Molecular formula : C₉H₁₁IN₂O₅ (354.10 g/mol) .
  • UV absorption : 288 nm (log ε ~3.87–3.88), critical for photochemical studies .

Q. What standard protocols are recommended for synthesizing this compound?

A common method involves:

Protection : Benzoylation of 2'-deoxyuridine using benzoyl chloride in anhydrous pyridine.

Iodination : Electrophilic substitution at the 5-position using iodine monochloride (ICl) in acetic acid .

Purification : Column chromatography (silica gel, chloroform/methanol gradient) and recrystallization from ethanol/water.
Critical parameters : Reaction temperature (<40°C) and exclusion of moisture to prevent hydrolysis of the benzoyl group .

Q. How is this compound validated for purity in antiviral studies?

  • HPLC : C18 column, mobile phase of 0.1 M ammonium acetate (pH 5.0) and acetonitrile (85:15). Retention time ~12–14 min.
  • 1H-NMR : Key peaks include δ 8.15 (s, H-6 uracil), δ 6.30 (t, H-1' ribose), and δ 2.20–2.50 (m, H-2' deoxyribose) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between this compound’s antiviral activity and cytotoxicity?

While the compound inhibits viral DNA polymerases (e.g., herpes simplex virus), its incorporation into human DNA triggers cytotoxicity. To address this:

  • Dose optimization : Use IC₅₀ values from cytotoxicity assays (e.g., MTT) to establish therapeutic windows.
  • Selective delivery : Conjugation with cell-targeting ligands (e.g., folate) to reduce off-target effects .
  • Combination therapy : Pair with antiviral agents (e.g., acyclovir) to lower effective doses .

Q. How can Suzuki cross-coupling reactions be optimized for modifying oligonucleotides containing this compound?

  • Post-synthetic modification : React 5-iodouracil-modified oligonucleotides with aryl/alkenyl boronic acids under Pd(0) catalysis (e.g., Pd(PPh₃)₄).
  • Key conditions :
    • Solvent : DMF/H₂O (4:1), 60°C, 24 h.
    • Yield improvement : Double coupling and extended reaction times (48 h) for triply modified oligonucleotides .
  • Monitoring : MALDI-TOF MS to confirm substitution efficiency (>90% for single modifications) .

Q. What mechanisms underlie this compound’s radiosensitizing effects in cancer research?

  • DNA damage amplification : Incorporation into tumor DNA increases sensitivity to ionizing radiation by impairing repair mechanisms.
  • ROS modulation : Enhances reactive oxygen species (ROS) levels, promoting apoptosis in irradiated cells .
    Experimental validation : Clonogenic assays post-irradiation (2–6 Gy) with/without the compound (10–50 μM).

Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s stability in aqueous solutions?

  • Contradiction : Some studies report hydrolysis at pH >7, while others note stability under physiological conditions.
  • Resolution : Stability is pH-dependent. At pH 7.4 (PBS buffer), hydrolysis half-life is ~48 h, but accelerates at pH 8.5 (t₁/₂ ~12 h). Use buffered solutions (pH 6.5–7.0) for in vitro assays .

Q. Why do antiviral efficacy studies show variability across cell lines?

  • Key factors :
    • Cell type : Higher efficacy in actively dividing cells (e.g., Vero cells) due to increased DNA synthesis.
    • Viral strain : Herpes simplex virus type 1 (HSV-1) is more susceptible than HSV-2 .
      Recommendation : Pre-screen cell lines for thymidine kinase (TK) expression, required for phosphorylation and activation of the prodrug .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular Weight354.10 g/mol
UV λmax (H₂O)288 nm (log ε 3.87)
pKa8.25
Optical Rotation (H₂O)[α]D²⁵ +7.4° (c = 0.108)

Q. Table 2. Suzuki Cross-Coupling Yields

SubstrateBoronic AcidYield (%)Conditions
Singly modified 9-merPhenyl95Post-synthesis
Triply modified 9-mer4-Carboxyphenyl62Stepwise coupling
Singly modified 9-merVinyl88Double coupling
Adapted from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.